Superior In Vitro Potency (EC50) of Fluazinam vs. Boscalid and Thiophanate-Methyl Against Sclerotinia sclerotiorum
In a study of 151 Sclerotinia sclerotiorum isolates from 15 snap bean fields in New York, fluazinam exhibited an EC50 range of 0.001–0.002 µg/mL, which is 34- to 219-fold more potent than boscalid (EC50 = 0.068–0.219 µg/mL) and 615- to 2,150-fold more potent than thiophanate-methyl (EC50 = 1.23–2.15 µg/mL) [1]. Mycelial growth inhibition at a discriminatory concentration of 0.05 µg a.i./mL for fluazinam was 66–84%, comparable to boscalid's 56–83% inhibition at a 100-fold higher concentration (5 µg a.i./mL) [1].
| Evidence Dimension | EC50 (µg/mL) for mycelial growth inhibition |
|---|---|
| Target Compound Data | 0.001–0.002 µg/mL |
| Comparator Or Baseline | Boscalid: 0.068–0.219 µg/mL; Thiophanate-methyl: 1.23–2.15 µg/mL |
| Quantified Difference | Fluazinam EC50 is 34–2,150× lower than comparators |
| Conditions | Agar dilution method; 151 S. sclerotiorum isolates from New York snap bean fields; 25°C incubation |
Why This Matters
Fluazinam requires substantially lower active ingredient concentrations to achieve 50% mycelial growth inhibition, enabling cost-effective formulation and reduced environmental loading per unit of fungicidal activity.
- [1] Lehner MS, et al. Sensitivity and Efficacy of Boscalid, Fluazinam, and Thiophanate-Methyl for White Mold Control in Snap Bean in New York. Plant Dis. 2017;101(7):1253-1258. View Source
